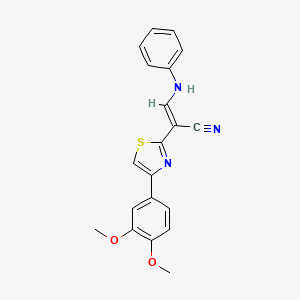

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Description

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a phenylaminoacrylonitrile moiety at position 2. This structure combines electron-rich methoxy groups with a conjugated acrylonitrile system, which may enhance its electronic properties and biological activity.

Properties

IUPAC Name |

(E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHPUKOOTNFLEF-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a complex organic compound notable for its potential biological activities. The structure incorporates a thiazole ring, a dimethoxyphenyl group, and an acrylonitrile moiety, suggesting diverse pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(phenylamino)acrylonitrile. Its molecular formula is , and it features distinct functional groups that contribute to its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂S |

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(phenylamino)acrylonitrile |

| Melting Point | Not specified |

The biological activity of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is primarily attributed to its interaction with various molecular targets. The thiazole ring and phenyl groups facilitate binding to specific enzymes or receptors, which may modulate their activity and trigger biochemical pathways relevant to therapeutic effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile have shown promising results against various cancer cell lines:

- Jurkat Cells : Exhibited IC50 values comparable to doxorubicin, indicating potent cytotoxic effects.

- HT29 Cells : Demonstrated significant growth inhibition.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Reference Drug |

|---|---|---|

| Jurkat | < 10 | Doxorubicin |

| HT29 | < 15 | Doxorubicin |

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Studies reveal that derivatives can inhibit the growth of various bacterial strains, showcasing potential as antibacterial agents.

Table 3: Antimicrobial Activity Overview

Case Studies and Research Findings

Recent studies highlight the diverse applications of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile in drug development:

- Study on Anticancer Efficacy : A study demonstrated that the compound effectively inhibited cell proliferation in cancer models through apoptosis induction mechanisms.

- Antimicrobial Evaluation : Another investigation focused on the synthesis of thiazole derivatives, revealing their effectiveness against resistant bacterial strains.

Summary of Findings

The biological activity of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile suggests a promising avenue for drug discovery. Its structural features enable interactions with critical biological targets, leading to significant anticancer and antimicrobial effects.

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is in the field of oncology. Research has demonstrated that (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile exhibits cytotoxic effects against various cancer cell lines.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), the compound showed a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis and caspase activity assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 20 | ROS generation and apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays revealed that (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin |

| Escherichia coli | 64 | Ampicillin |

Anti-inflammatory Effects

Another notable application is in the modulation of inflammatory responses. The compound has shown potential in reducing inflammation markers in various preclinical models.

Mechanism of Action:

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of induced inflammation, treatment with this compound resulted in decreased swelling and pain scores.

Neuroprotective Effects

Recent studies have suggested that (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile may offer neuroprotective benefits.

Experimental Evidence:

In models of neurodegeneration, such as those induced by oxidative stress, the compound demonstrated the ability to protect neuronal cells from damage. This was assessed using assays for cell viability and oxidative stress markers.

Chemical Reactions Analysis

Nucleophilic Additions to the Acrylonitrile Group

The α,β-unsaturated nitrile system in the acrylonitrile moiety enables nucleophilic additions. Key reactions include:

Mechanistic Insight : The acrylonitrile’s electron-deficient double bond undergoes nucleophilic attack, stabilized by resonance with the nitrile group.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution, primarily at the 5-position due to electron-donating methoxy groups on the adjacent phenyl substituent:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative |

| Halogenation | Cl₂ or Br₂ in acetic acid | 5-Halo-thiazole derivatives |

Key Factor : The 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring enhances electron density, favoring electrophilic attack at the 5-position .

Cyclization and Multicomponent Reactions (MCRs)

The compound’s functional groups enable participation in MCRs for synthesizing polyheterocyclic systems:

-

Ugi-4CR : Reacts with aldehydes, amines, and isocyanides to form tetrazole or oxazinane derivatives (e.g., via Asinger-Ugi tandem reactions) .

-

Passerini Reaction : Forms α-acyloxy amides when combined with carboxylic acids and isocyanides under mild conditions .

Example :

Oxidation and Reduction Reactions

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nitrile Reduction | LiAlH₄ or H₂/Pd | Primary amine derivative |

| Thiazole Ring Oxidation | KMnO₄, acidic conditions | Thiazole-5-carboxylic acid |

Comparative Reactivity with Analogues

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile | Additional methoxy group | Enhanced electrophilic substitution due to increased electron density. |

| (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | Chlorophenyl substituent | Higher halogen-directed enzyme inhibition (e.g., anti-tubercular MIC: 0.09 µg/mL). |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring, aromatic aldehydes, or acrylonitrile moieties. These variations influence physicochemical properties and applications:

Key Observations :

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions , including thiazole ring formation via α-haloketone and thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key steps:

- Thiazole formation : React 3,4-dimethoxyphenacyl bromide with thiourea in ethanol under reflux (70–80°C) for 6–8 hours .

- Acrylonitrile coupling : Use p-toluidine and malononitrile with a base catalyst (e.g., piperidine) in DMF at 100°C for 12 hours .

Optimization : Adjust solvent polarity (e.g., DMF for higher yields), temperature control (±5°C precision), and catalyst loading (5–10 mol%) . Monitor purity via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and HPLC (≥95% purity) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

Core techniques include:

- NMR : Confirm regiochemistry (e.g., thiazole C-H at δ 7.8–8.2 ppm) and E/Z configuration (via coupling constants: J = 12–16 Hz for E-isomers) .

- IR : Identify nitrile stretches (~2220 cm⁻¹) and secondary amine N-H (~3350 cm⁻¹) .

- Mass spectrometry : Verify molecular ion [M+H]⁺ (calculated for C₂₁H₁₈N₃O₂S: 376.4 g/mol) .

Discrepancy resolution : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How is preliminary biological activity screening conducted for this compound?

- Anticancer assays : Use MTT viability tests on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM doses for 48 hours. IC₅₀ values <20 μM suggest therapeutic potential .

- Antimicrobial screening : Disk diffusion against E. coli and S. aureus (10–50 μg/mL). Zones of inhibition ≥15 mm indicate activity .

- Controls : Include cisplatin (cancer) and ampicillin (microbes) for benchmarking .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on phenyl rings) influence bioactivity in SAR studies?

- 3,4-Dimethoxyphenyl vs. nitro groups : Methoxy substituents enhance solubility and membrane permeability, while nitro groups increase electrophilicity (and potential cytotoxicity). Replace with Cl or CF₃ to study electronic effects .

- Phenylamino vs. tolylamino : Methyl groups (p-tolyl) improve metabolic stability but reduce hydrogen-bonding capacity. Compare logP (e.g., 3.2 vs. 3.5) and IC₅₀ shifts .

- Data-driven design : Use QSAR models with descriptors like Hammett constants (σ) and molar refractivity .

Q. What mechanistic approaches identify molecular targets (e.g., enzymes or receptors)?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) at 10 μM. ≥50% inhibition suggests target relevance .

- Molecular docking : Simulate binding poses with AutoDock Vina (e.g., thiazole interacting with ATP-binding pockets; ΔG ≤ -8 kcal/mol) .

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins from cell lysates .

Q. How can solubility and bioavailability challenges be addressed methodologically?

- Co-solvent systems : Use DMSO/PEG 400 (1:4) for in vitro assays .

- Salt formation : React with HCl or sodium citrate to improve aqueous solubility (test via shake-flask method) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm via dynamic light scattering) for sustained release .

Q. What advanced analytical methods resolve stereochemical or polymorphic uncertainties?

- X-ray crystallography : Determine absolute configuration (e.g., E-geometry confirmed by dihedral angles >150°) .

- Solid-state NMR : Differentiate polymorphs (e.g., Form I vs. II via ¹³C CP/MAS shifts) .

- DSC/TGA : Monitor thermal stability (decomposition >250°C indicates suitability for high-temperature reactions) .

Q. How are reaction yields optimized using design of experiments (DOE)?

- Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF) .

- Response surface modeling : Identify optimal conditions (e.g., 100°C, 10 mol% piperidine in DMF increases yield from 60% to 85%) .

- Scale-up : Transition batch to flow chemistry (residence time 30 min, 2 mL/min flow rate) for reproducibility .

Q. What in vivo models validate efficacy and toxicity profiles?

- Xenograft models : Administer 10 mg/kg (i.p.) daily to nude mice with HT-29 tumors. Measure tumor volume vs. control over 21 days .

- Toxicokinetics : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 14-day exposure .

- Metabolite profiling : Use LC-MS to identify Phase I/II metabolites in plasma .

Q. How is target validation achieved in complex biological systems?

- CRISPR knockdown : Silence putative targets (e.g., EGFR) in cell lines. Rescue experiments (target overexpression) confirm on-mechanism activity .

- Thermal proteome profiling (TPP) : Monitor protein melting shifts in lysates post-treatment to identify engaged targets .

- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., apoptosis pathways upregulated 2-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.